molecular formula C7H16N2S B13333846 1-ethyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine

1-ethyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine

Katalognummer: B13333846
Molekulargewicht: 160.28 g/mol
InChI-Schlüssel: RKLRVASQVFNEKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-ethyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine is an organic compound that features a hydrazine functional group attached to a tetrahydrothiopyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine typically involves the reaction of ethylhydrazine with tetrahydro-2H-thiopyran-4-one. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

1-ethyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

1-ethyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create various hydrazine derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-ethyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form bonds with various biomolecules, leading to changes in their structure and function. This interaction can result in various biological effects, depending on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-ethyl-1-(tetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylate
  • 1-ethyl-1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidine-3-carboxylate

Uniqueness

1-ethyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biomolecules, making it valuable for specific research and industrial applications.

Eigenschaften

Molekularformel

C7H16N2S

Molekulargewicht

160.28 g/mol

IUPAC-Name

1-ethyl-1-(thian-4-yl)hydrazine

InChI

InChI=1S/C7H16N2S/c1-2-9(8)7-3-5-10-6-4-7/h7H,2-6,8H2,1H3

InChI-Schlüssel

RKLRVASQVFNEKH-UHFFFAOYSA-N

Kanonische SMILES

CCN(C1CCSCC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.